molecular formula C11H14N4OS B1382102 (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol CAS No. 1803565-94-7

(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol

Cat. No.: B1382102
CAS No.: 1803565-94-7
M. Wt: 250.32 g/mol
InChI Key: QKIJGYYOPVUFKZ-UHFFFAOYSA-N
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Description

(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, connected to a piperidine ring with a methanol group

Mechanism of Action

Mode of Action

This compound acts as an internal acceptor in the D-A-π-A organic sensitizers for DSSCs . It interacts with the photoactive materials in the DSSCs, absorbing light and facilitating the transfer of electrons. This process is crucial for the conversion of light energy into electrical energy in DSSCs .

Result of Action

The primary result of the action of this compound in DSSCs is the generation of electricity. By acting as an internal acceptor in the D-A-π-A organic sensitizers, it facilitates the absorption of light and the transfer of electrons, leading to the generation of an electric current .

Action Environment

The efficiency and stability of this compound in DSSCs can be influenced by various environmental factors. These may include the intensity and wavelength of the incident light, the temperature of the environment, and the specific design and materials of the DSSCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles under acidic conditions.

    Fusion with Pyridine: The thiadiazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Attachment to Piperidine: The fused thiadiazole-pyridine structure is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Introduction of Methanol Group: Finally, the methanol group is introduced via reduction of a corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the methanol group to form a methyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)carbaldehyde
  • (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)amine
  • (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)ethanol

Uniqueness

What sets (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol apart is its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

IUPAC Name

[1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,8,16H,2-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJGYYOPVUFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC3=NSN=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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